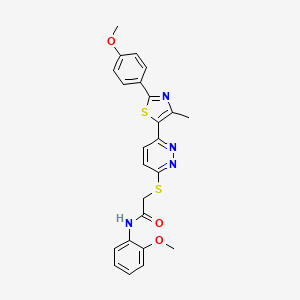![molecular formula C16H14Cl2O3 B2828525 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428492-85-7](/img/structure/B2828525.png)
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the empirical formula C16H14Cl2O3 . It is a solid substance and is usually used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 325.19 . The SMILES string representation is ClC1=CC(C([H])=O)=CC(OCC)=C1OCC2=CC=CC=C2Cl . This provides a textual representation of the compound’s structure.Aplicaciones Científicas De Investigación
Reaction Mechanisms and Catalysis
Reaction of 2-Hydroxybenzaldehydes with Alkynes, Alkenes, or Allenes : Research on 2-Hydroxybenzaldehydes, which share a structural resemblance to the specified compound, shows efficient reactions with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction leads to 2-alkenoylphenols with good yields, demonstrating the compound's role in synthesizing intermediates useful in organic synthesis and pharmaceutical applications Kokubo et al., 1999.
Cu(OAc)2-Catalyzed Oxyfunctionalization : A study on the oxyfunctionalization of benzylic C(sp3)–H, directed by a para-hydroxyl group, using ambient air as the oxidant, outlines a methodology for transforming benzyl alcohols and ethers into aromatic carbonyl compounds. This process highlights an environmentally benign approach for the functionalization of benzyl groups, which could be related to the applications of the specified chemical Jiang et al., 2014.
Photocatalytic Oxidations
Selective Photocatalytic Oxidation : The photocatalytic oxidation of benzyl alcohol and its derivatives to aldehydes using titanium dioxide under visible light irradiation demonstrates the potential of using similar compounds for selective oxidation processes. Such research provides insights into the development of green chemistry processes and the synthesis of valuable chemical intermediates Higashimoto et al., 2009.
Catalysis and Material Science
Encapsulation of Molybdenum(VI) Complex : The encapsulation of a molybdenum(VI) complex with a ligand in zeolite Y, serving as a catalyst for the oxidation of alcohols and hydrocarbons, showcases the application of complex compounds in heterogeneous catalysis. This study reveals the benefits of encapsulation, such as improved stability, recycling ability, and catalytic activity Ghorbanloo & Alamooti, 2017.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZRBSPLHOYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)

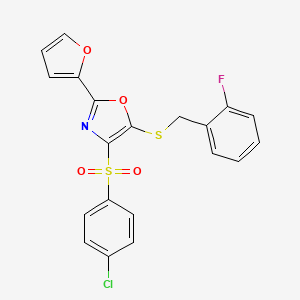

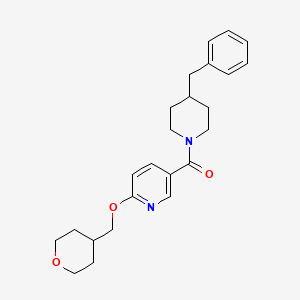
![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)
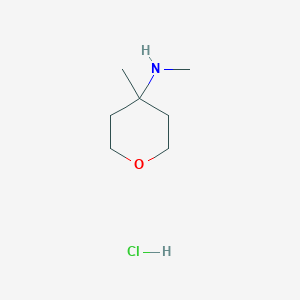
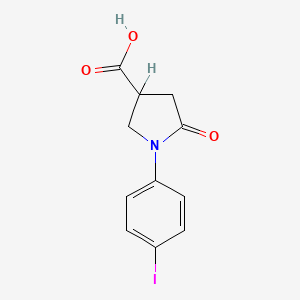
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)
